4-(4-Fluorophenyl)benzoic acid

Catalog No.
S718938
CAS No.
5731-10-2
M.F
C13H9FO2
M. Wt
216.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenyl)benzoic acid

CAS Number

5731-10-2

Product Name

4-(4-Fluorophenyl)benzoic acid

IUPAC Name

4-(4-fluorophenyl)benzoic acid

Molecular Formula

C13H9FO2

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C13H9FO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16)

InChI Key

LXWNTLBMNCXRQN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)O

Application in Synthesis of New Derivatives

Scientific Field: Chemistry, specifically organic synthesis.

Experimental Procedures: The specific experimental procedures for the synthesis of new derivatives would depend on the particular derivative being synthesized. Typically, this involves reaction of the carboxylic acid group of “4-(4-Fluorophenyl)benzoic acid” with other reagents under suitable conditions .

Results: The results would also depend on the specific derivative being synthesized. In general, successful synthesis would be indicated by the formation of the desired product, as confirmed by techniques such as NMR spectroscopy .

Antimicrobial Studies

Scientific Field: Microbiology and medicinal chemistry.

Application Summary: Derivatives of “4-(4-Fluorophenyl)benzoic acid”, such as pyrazole-derived hydrazones, have been studied for their antimicrobial properties .

Experimental Procedures: These studies typically involve the synthesis of the derivatives, followed by testing of their antimicrobial activity using standard microbiological techniques .

Results: Several of these molecules have been found to be potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration values as low as 0.39 μg/mL .

Development of Bcl-2 Selective Anti-Cancer Agents

Scientific Field: Medicinal Chemistry and Oncology

Application Summary: “4-(4-Fluorophenyl)benzoic acid” can bind to Bcl-2, a protein that regulates cell death, with a KD value of 400 μM. This property allows it to be used in the development of Bcl-2 selective anti-cancer agents .

Experimental Procedures: The compound is typically tested for its ability to bind to Bcl-2 in vitro, using techniques such as surface plasmon resonance .

Results: The compound has been found to bind to Bcl-2, suggesting potential as a lead compound in the development of new anti-cancer drugs .

Affinity Label of Glutathione S-Transferase

Scientific Field: Biochemistry

Application Summary: “4-(Fluorosulfonyl)benzoic acid”, a derivative of “4-(4-Fluorophenyl)benzoic acid”, has been used as an affinity label of dimeric pig lung pi class glutathione S-transferase .

Experimental Procedures: The compound is incubated with the enzyme, and its effect on enzyme activity is measured .

Results: The compound results in a time-dependent inactivation of the enzyme, suggesting it binds to the enzyme and alters its activity .

4-(4-Fluorophenyl)benzoic acid is an aromatic compound characterized by the presence of a benzoic acid moiety substituted with a fluorophenyl group. Its molecular formula is C₁₃H₉FO₂, and it has a molecular weight of approximately 216.21 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a Bcl-2 inhibitor, which plays a crucial role in regulating apoptosis (programmed cell death) in cancer cells . The structure of 4-(4-Fluorophenyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and another benzene ring with a fluorine atom in the para position, contributing to its unique chemical properties.

Currently, there's no documented research on the specific mechanism of action of 4-(4-Fluorophenyl)benzoic acid in biological systems.

  • Mild skin and eye irritation: Carboxylic acids can cause irritation upon contact with skin or eyes.
  • Moderate acute toxicity: Based on PubChem data, 4-(4-Fluorophenyl)benzoic acid is classified as harmful if swallowed [].
Typical of carboxylic acids and aromatic compounds. Some notable reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, typically in the presence of an acid catalyst.
  • Reduction: The carboxylic acid can be reduced to form primary alcohols or aldehydes using reducing agents such as lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic rings, allowing for further substitution reactions at other positions on the benzene rings.

These reactions underline its versatility in organic synthesis and functionalization for various applications .

Research indicates that 4-(4-Fluorophenyl)benzoic acid exhibits significant biological activity, particularly as an inhibitor of Bcl-2, a protein that helps regulate cell death. By inhibiting Bcl-2, this compound may enhance apoptosis in cancer cells, making it a potential candidate for cancer therapy . Additionally, its structural similarity to other bioactive compounds suggests that it may possess anti-inflammatory and analgesic properties, although further studies are required to confirm these effects.

The synthesis of 4-(4-Fluorophenyl)benzoic acid typically involves several methods:

  • Direct Fluorination: Starting from benzoic acid derivatives, fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Coupling Reactions: It can be synthesized through coupling reactions between 4-fluorobenzoyl chloride and an appropriate phenol under basic conditions.
  • Multi-step Synthesis: A more complex approach may involve the synthesis of intermediates such as 4-fluorobenzoic acid followed by coupling with phenylboronic acid derivatives .

These methods highlight the compound's accessibility for research and industrial applications.

4-(4-Fluorophenyl)benzoic acid finds utility in various fields:

  • Pharmaceuticals: As a Bcl-2 inhibitor, it is being explored for its potential use in cancer treatment.
  • Material Science: It can serve as a building block for synthesizing polymers and other materials with specific properties.
  • Research: Utilized in biochemical assays to study apoptosis and related pathways due to its ability to modulate Bcl-2 activity .

Studies on the interactions of 4-(4-Fluorophenyl)benzoic acid with biological systems indicate its potential effects on apoptotic pathways. By binding to Bcl-2, it may alter the dynamics of cell survival and death. Further interaction studies are essential to elucidate the full spectrum of its biological effects and potential side effects when used therapeutically .

Several compounds share structural similarities with 4-(4-Fluorophenyl)benzoic acid. Here are some examples:

Compound NameStructural FormulaUnique Features
4-Fluorobenzoic AcidC7H5FO2Simpler structure; lacks phenyl substitution
3-(4-Fluorophenyl)benzoic AcidC13H9FO2Different positional isomer affecting activity
4-(3-Chloro-4-fluorophenyl)benzoic AcidC13H8ClFO2Chlorine substitution may alter biological activity

The uniqueness of 4-(4-Fluorophenyl)benzoic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its role as a Bcl-2 inhibitor further differentiates it within this class of compounds .

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.05865769 g/mol

Monoisotopic Mass

216.05865769 g/mol

Heavy Atom Count

16

UNII

1UPF6UD3CR

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 196 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 195 of 196 companies with hazard statement code(s):;
H302 (98.97%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4'-FLUORO-1,1'-BIPHENYL-4-CARBOXYLIC ACID

Dates

Modify: 2023-08-15

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